molecular formula C17H14FN5O B5619470 1-[1-(2-fluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide

1-[1-(2-fluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide

Cat. No. B5619470
M. Wt: 323.32 g/mol
InChI Key: LSBITNIMPQVMKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis, as demonstrated in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, which achieved a total yield of 48.8% (Zhou et al., 2021). Such methods could potentially be adapted for synthesizing the compound , emphasizing the importance of selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Structural characterization techniques like 1H NMR, MS spectrum, FT-IR, NMR, and X-ray diffraction play a crucial role in confirming the molecular structure of synthesized compounds. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed through these methods, illustrating the utility of these techniques in molecular structure analysis (Anuradha et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving related compounds, such as dipolar cycloaddition reactions to access novel structures, provide insights into the reactivity and potential chemical properties of the compound of interest. For example, a study on the discovery, synthesis, and preclinical profiling of a P2X7 antagonist clinical candidate highlighted the importance of understanding the structure-activity relationships (Chrovian et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, crystal structure, and molecular interactions can be inferred from related studies. The synthesis and crystal structure of 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid and its DMSO solvate provide valuable data on these aspects, which can be relevant for understanding the physical properties of the compound (Mazur et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be deduced from the synthesis and evaluation of related compounds. For instance, the modification of a PI3K inhibitor by replacing the acetamide group with alkylurea highlights the impact of structural modifications on chemical properties and biological activity (Wang et al., 2015).

properties

IUPAC Name

1-[2-(2-fluorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c18-11-5-1-2-7-13(11)23-16(17(8-9-17)15(19)24)21-14(22-23)12-6-3-4-10-20-12/h1-7,10H,8-9H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBITNIMPQVMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(=NN2C3=CC=CC=C3F)C4=CC=CC=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-fluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide

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